Boc-L-aspartic acid b-cyclopentyl ester
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Overview
Description
BOC-ASP(OCPENT)-OH, also known as tert-butyloxycarbonyl-L-aspartic acid pentyl ester, is a compound commonly used in peptide synthesis. It serves as a protected form of aspartic acid, where the amino group is protected by a tert-butyloxycarbonyl (BOC) group and the carboxyl group is esterified with a pentyl group. This protection is crucial in peptide synthesis to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-ASP(OCPENT)-OH typically involves the protection of the amino group of aspartic acid with a BOC group and the esterification of the carboxyl group with a pentyl group. The process generally follows these steps:
Protection of the Amino Group: The amino group of aspartic acid is protected using tert-butyloxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
Esterification of the Carboxyl Group: The carboxyl group is esterified using pentanol and a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the synthesis of BOC-ASP(OCPENT)-OH can be scaled up using continuous flow processes or batch reactors. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques can also enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
BOC-ASP(OCPENT)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The BOC group can be removed using strong acids like trifluoroacetic acid (TFA), while the pentyl ester can be hydrolyzed using bases like sodium hydroxide (NaOH).
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling agents like DCC or DIC.
Common Reagents and Conditions
Deprotection: TFA for BOC removal, NaOH for ester hydrolysis.
Coupling: DCC or DIC as coupling agents, DMAP as a catalyst.
Major Products Formed
Deprotection: Aspartic acid.
Coupling: Peptides or polypeptides with aspartic acid residues.
Scientific Research Applications
BOC-ASP(OCPENT)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of BOC-ASP(OCPENT)-OH primarily involves its role as a protected amino acid in peptide synthesis. The BOC group protects the amino group from unwanted reactions, while the pentyl ester protects the carboxyl group. During peptide synthesis, these protecting groups are selectively removed to allow for the formation of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
BOC-ASP(OBzl)-OH: tert-butyloxycarbonyl-L-aspartic acid benzyl ester.
BOC-ASP(OtBu)-OH: tert-butyloxycarbonyl-L-aspartic acid tert-butyl ester.
Uniqueness
BOC-ASP(OCPENT)-OH is unique due to its pentyl ester group, which provides different solubility and reactivity properties compared to other esters like benzyl or tert-butyl esters. This can be advantageous in specific synthetic applications where these properties are desired.
Properties
Molecular Formula |
C14H23NO6 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
4-cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H23NO6/c1-14(2,3)21-13(19)15-10(12(17)18)8-11(16)20-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,15,19)(H,17,18) |
InChI Key |
KZNUOIDFRKKMRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC1CCCC1)C(=O)O |
Origin of Product |
United States |
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